N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
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Overview
Description
N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a bromophenyl group, and a nitrobenzamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-bromophenylamine with ethyl chloroacetate to form an intermediate, which is then reacted with thiourea to yield the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to accelerate the reaction. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against certain types of cancer cells.
Mechanism of Action
The mechanism of action of N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine derivatives: These compounds share the bromophenyl group and have shown similar biological activities.
2-Amino-5-ethylpyrimidine derivatives: These compounds have a different core structure but exhibit comparable anticancer properties.
Uniqueness
N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of the thiadiazole ring and the nitrobenzamide moiety differentiates it from other similar compounds .
Properties
Molecular Formula |
C17H12BrN5O4S2 |
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Molecular Weight |
494.3 g/mol |
IUPAC Name |
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C17H12BrN5O4S2/c18-11-3-5-12(6-4-11)19-14(24)9-28-17-22-21-16(29-17)20-15(25)10-1-7-13(8-2-10)23(26)27/h1-8H,9H2,(H,19,24)(H,20,21,25) |
InChI Key |
WFLMKNOPYYWJCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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